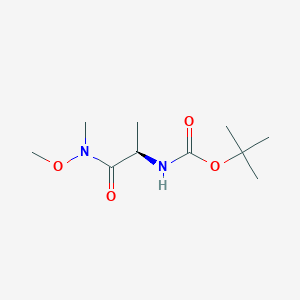

(R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate

Übersicht

Beschreibung

The compound "(R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate" is a chemical entity that has not been explicitly described in the provided papers. However, it appears to be related to tert-butyl carbamate derivatives, which are often used as intermediates in the synthesis of biologically active compounds or as protective groups in organic synthesis. These derivatives can be involved in the synthesis of natural products, such as jaspine B, or in the creation of enantiomerically pure compounds for pharmaceutical applications .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives typically involves multiple steps, including protection and deprotection of functional groups, esterification, and resolution of enantiomers. For example, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine is achieved through a seven-step process that includes esterification, Boc protection, and Corey-Fuchs reaction, with overall yields ranging from 30% to 41% . Another related compound, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, is synthesized from L-cystine in a three-step process with an overall yield of 54% .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group and a carbamate moiety. The crystal structure of a related compound, (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, reveals a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond, with intermolecular hydrogen bonds forming specific dimeric structures .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical reactions, including kinetic resolutions, which are used to separate enantiomers. For instance, tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates undergo parallel kinetic resolution to afford differentially protected cispentacin derivatives with high enantiomeric excess . Additionally, the synthesis of optically active trans-tert-butyl-2-aminocyclopentylcarbamate involves aziridine opening and optical resolution with 10-camphorsulfonic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can impart steric bulk, affecting the solubility and reactivity of these compounds. The carbamate group is a key functional moiety that can participate in hydrogen bonding and influence the compound's stability and reactivity. The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate demonstrates the importance of optimizing reaction conditions to achieve high yields and purity .

Wissenschaftliche Forschungsanwendungen

Synthesis of Hexahydroindolinones :

- A study by Padwa, Brodney, and Lynch (2003) discusses the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. This process involves various chemical reactions including Diels-Alder reactions and can be related to the synthesis pathways involving compounds like (R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate (Padwa, Brodney, & Lynch, 2003).

Intermediate in Lymphocyte Function-Associated Antigen 1 Inhibitor Synthesis :

- Li et al. (2012) describe the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate as an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor. This research highlights a practical and scalable synthesis approach, which may have parallels in synthesizing related compounds like this compound (Li et al., 2012).

Synthesis of Biologically Active Compounds :

- Zhao, Guo, Lan, and Xu (2017) discuss the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in biologically active compounds like omisertinib (AZD9291). This illustrates the role of similar tert-butyl carbamate derivatives in synthesizing biologically relevant molecules (Zhao, Guo, Lan, & Xu, 2017).

Degradation Studies :

- Stefan, Mack, and Bolton (2000) conducted a study on the degradation of methyl tert-butyl ether (MTBE) using the UV/H2O2 process. Although not directly related to this compound, this research provides insights into the degradation pathways of similar tert-butyl compounds (Stefan, Mack, & Bolton, 2000).

Structural Characterization Using NMR Experiments :

- Aouine, Faraj, Alami, El-Hallaoui, and Akhazzane (2016) characterized the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments. Techniques and findings from this study could be applicable in analyzing the structure of this compound (Aouine, Faraj, Alami, El-Hallaoui, & Akhazzane, 2016).

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQIGBOSLQHOBT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634808 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146553-06-2 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

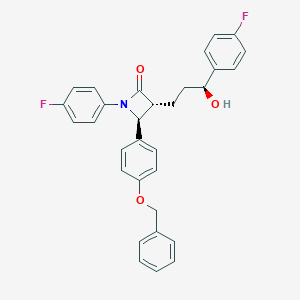

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.